An In-depth Technical Guide to 1,4-Dioxan-2-ylmethanamine: Chemical Properties and Potential Applications
An In-depth Technical Guide to 1,4-Dioxan-2-ylmethanamine: Chemical Properties and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dioxan-2-ylmethanamine is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, including its structure, physical characteristics, and reactivity. While direct biological studies on 1,4-Dioxan-2-ylmethanamine are limited, this document explores the potential therapeutic applications by examining the biological activities of structurally related 1,4-dioxane derivatives. This guide also outlines a plausible synthetic route and analytical methods for the characterization of this compound, providing a valuable resource for researchers interested in its further investigation.
Chemical Properties
1,4-Dioxan-2-ylmethanamine, with the CAS number 88277-83-2, is a primary amine derivative of 1,4-dioxane.[1][2] Its chemical structure consists of a 1,4-dioxane ring substituted with a methylamine group at the 2-position.
Table 1: Physicochemical Properties of 1,4-Dioxan-2-ylmethanamine
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 117.15 g/mol | [1][2][3] |
| CAS Number | 88277-83-2 | [1][2] |
| Appearance | Not explicitly stated, likely a liquid | |
| Boiling Point | 78-80 °C at 18 torr | [1] |
| Density | 1.080 g/mL | [1] |
| SMILES | C1COC(CO1)CN | [1] |
| Predicted Melting Point | 3.52 °C | [1] |
Solubility
Spectral Data
Spectroscopic data for 1,4-Dioxan-2-ylmethanamine is available, providing the basis for its analytical characterization.[3]
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¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectra are available for structural elucidation.[3]
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IR and Raman Spectra: Infrared and Raman spectroscopy can provide information about the functional groups present in the molecule.[3]
Experimental Protocols
Plausible Synthesis of 1,4-Dioxan-2-ylmethanamine
A detailed experimental protocol for the direct synthesis of 1,4-Dioxan-2-ylmethanamine is not explicitly described in the reviewed literature. However, a plausible synthetic route can be adapted from the synthesis of functionalized 1,4-dioxane derivatives.[5] One potential method involves the reaction of 2-(bromomethyl)-1,4-dioxane with ammonia or a suitable amine precursor.
Hypothetical Synthesis Workflow:
Caption: A potential workflow for the synthesis of 1,4-Dioxan-2-ylmethanamine.
Methodology:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(bromomethyl)-1,4-dioxane in a suitable solvent such as ethanol.
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Amination: Add an excess of a concentrated aqueous solution of ammonia to the flask.
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Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with water to remove excess ammonia and ammonium salts.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to obtain the crude product. Further purification can be achieved by distillation under reduced pressure or column chromatography.
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Characterization: Confirm the identity and purity of the synthesized 1,4-Dioxan-2-ylmethanamine using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Analytical Methods
The purity and identity of 1,4-Dioxan-2-ylmethanamine can be determined using standard analytical techniques.
Table 2: Analytical Methods for 1,4-Dioxan-2-ylmethanamine
| Technique | Purpose |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of the chemical structure. |
| FT-IR Spectroscopy | Identification of functional groups (e.g., N-H, C-O-C). |
| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. |
| Gas Chromatography (GC) | Purity assessment and separation from volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |
Potential Biological Activity and Applications in Drug Development (Based on Derivatives)
While there is a lack of direct biological studies on 1,4-Dioxan-2-ylmethanamine, research on its derivatives provides insights into its potential therapeutic applications. The 1,4-dioxane scaffold is present in various biologically active molecules.
Anti-inflammatory and Antihepatotoxic Activity
Several flavone and coumarin derivatives containing a 1,4-dioxane ring have been synthesized and evaluated for their antihepatotoxic activity.[6] Notably, flavonoid analogues with a hydroxymethyl group on the dioxane ring showed significant protective effects against carbon tetrachloride-induced hepatotoxicity in rats, comparable to the standard drug silymarin.[6] This suggests that the 1,4-dioxane moiety may contribute to hepatoprotective effects.
PARP1 Inhibition
Derivatives of 2,3-dihydrobenzo[b][3][5]dioxine-5-carboxamide have been identified as potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), an important target in cancer therapy.[7] This indicates that the benzodioxane scaffold could be a valuable pharmacophore for the development of new anticancer agents.
Neurological Applications
Certain N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amine derivatives have been investigated for their affinity and activity at dopamine D2-like and serotonin 5-HT1A receptors.[8] These receptors are important targets for the treatment of neurological and psychiatric disorders such as Parkinson's disease and schizophrenia. The findings suggest that the 1,4-dioxane ring can serve as a scaffold for developing multi-target ligands for these receptors.
Logical Relationship of Derivative Activity to Potential of the Core Compound:
Caption: Potential therapeutic areas for 1,4-Dioxan-2-ylmethanamine based on the activities of its derivatives.
Safety and Handling
1,4-Dioxan-2-ylmethanamine is classified as an irritant and poses a risk of serious damage to the eyes.[1] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]
Conclusion
1,4-Dioxan-2-ylmethanamine is a chemical compound with established physical and chemical properties but limited direct biological characterization. The biological activities of its derivatives suggest that this core structure holds promise for the development of new therapeutic agents, particularly in the areas of inflammation, liver disease, cancer, and neurological disorders. This technical guide provides a foundation for researchers by summarizing the known chemical properties, outlining a potential synthetic strategy, and highlighting areas for future investigation into the biological potential of this and related compounds. Further research is warranted to fully elucidate the pharmacological profile of 1,4-Dioxan-2-ylmethanamine and its potential as a lead compound in drug discovery programs.
References
- 1. 1,4-dioxan-2-ylmethanamine | CAS 88277-83-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. scbt.com [scbt.com]
- 3. 1,4-Dioxan-2-ylmethanamine | C5H11NO2 | CID 3748064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring - Enamine [enamine.net]
- 6. Synthesis and antihepatotoxic activity of some heterocyclic compounds containing the 1,4-dioxane ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson’s Disease or Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
